molecular formula C7H13N3 B1348838 (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine CAS No. 848436-19-1

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1348838
CAS No.: 848436-19-1
M. Wt: 139.2 g/mol
InChI Key: RGMVBQDEJONUNA-UHFFFAOYSA-N
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Description

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

The selectivity and potency of chemical inhibitors, including pyrazole derivatives, play a crucial role in understanding the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism. This understanding is vital for predicting drug-drug interactions in clinical settings. The review by Khojasteh et al. (2011) on the selectivity of chemical inhibitors for CYP isoforms in human liver microsomes emphasizes the importance of such inhibitors in deciphering the contributions of various CYP isoforms to drug metabolism. While the paper does not specifically mention (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, it highlights the significance of pyrazole derivatives in the context of CYP inhibition (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Heterocyclic Compound Synthesis

Pyrazoles are recognized for their wide range of agrochemical and pharmaceutical activities, with various methods developed for synthesizing pyrazole derivatives. The review by Gomaa and Ali (2020) on the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates the value of pyrazole compounds as building blocks in the synthesis of heterocyclic compounds. This underscores the importance of exploring pyrazole derivatives, including this compound, for the development of new compounds with potential therapeutic applications (Gomaa & Ali, 2020).

Synthesis and Bioevaluation of Pyrazole Derivatives

The synthesis of pyrazole derivatives under various conditions, including microwave-assisted reactions, points to their significant physical and chemical properties. The review by Sheetal et al. (2018) discusses the potential of pyrazole derivatives in displaying a wide array of biological activities, such as antimicrobial and antioxidant properties. This highlights the potential research applications of this compound in developing compounds with varied biological activities (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).

Medicinal Chemistry of Methyl Substituted Pyrazoles

Methyl substituted pyrazoles, including this compound, have been reported as potent medicinal scaffolds. The review by Sharma et al. (2021) provides a detailed account of the synthetic approaches for methyl substituted pyrazoles and analyzes their medical significances, demonstrating the broad spectrum of biological activities exhibited by these compounds. This reinforces the potential of this compound in medicinal chemistry applications (Sharma, Singh, Singh, Kataria, & Kumar, 2021).

Properties

IUPAC Name

(1-ethyl-3-methylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-10-5-7(4-8)6(2)9-10/h5H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMVBQDEJONUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848436-19-1
Record name (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine
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